3'-Fluoro-3'-deoxyadenosine: A Comprehensive Technical Guide
3'-Fluoro-3'-deoxyadenosine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Fluoro-3'-deoxyadenosine is a synthetic purine nucleoside analog that has garnered significant attention for its potent broad-spectrum antiviral and antitumor activities. The strategic substitution of a fluorine atom for the hydroxyl group at the 3' position of the ribose sugar imparts unique chemical and biological properties to the molecule. This technical guide provides an in-depth overview of the chemical properties, synthesis, mechanism of action, and biological activity of 3'-Fluoro-3'-deoxyadenosine, supported by experimental data and protocols.
Chemical and Physical Properties
3'-Fluoro-3'-deoxyadenosine is a white to off-white powder. Its core structure consists of an adenine base linked to a 3'-fluorinated deoxyribose sugar. The high electronegativity of the fluorine atom significantly influences the electronic and conformational properties of the nucleoside.[1]
Table 1: Physicochemical Properties of 3'-Fluoro-3'-deoxyadenosine
| Property | Value | Source(s) |
| IUPAC Name | (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | [2] |
| Molecular Formula | C₁₀H₁₂FN₅O₃ | [2][3][4][5][6] |
| Molecular Weight | 269.23 g/mol | [2][4] |
| CAS Number | 75059-22-2 | [2][5] |
| Melting Point | 211-212 °C | [5] |
| Appearance | Powder or liquid | [5] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL), 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL), 20% SBE-β-CD in Saline (≥ 2.5 mg/mL), and Corn Oil (≥ 2.5 mg/mL) | [7] |
| Storage | Store at <-15°C | [4] |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)F">C@@HO)N | [2][4] |
| InChIKey | QCDAWXDDXYQEJJ-QYYRPYCUSA-N | [2] |
Synthesis
The synthesis of 3'-Fluoro-3'-deoxyadenosine typically starts from adenosine. A common synthetic route involves a double inversion at the 3'-position to ensure the correct stereochemistry.[8][9] The key step is the introduction of the fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[8][9][10]
Experimental Protocol: Synthesis of 3'-Fluoro-3'-deoxyadenosine (General Overview)
A representative synthesis involves the following key transformations[8][9][10]:
-
Protection of Adenosine: The 2' and 5' hydroxyl groups of adenosine are protected, often with trityl or silyl groups, to ensure selective reaction at the 3' position.
-
Inversion of Configuration at C-3': The 3'-hydroxyl group is activated, for instance by converting it to a triflate. This is followed by nucleophilic displacement with sodium acetate to invert the stereochemistry, yielding a xylo-configured intermediate.
-
Deprotection and Fluorination: The protecting groups are selectively removed, and the resulting hydroxyl group is then treated with DAST to introduce the fluorine atom with the desired stereochemistry.
-
Final Deprotection: All remaining protecting groups are removed to yield the final product, 3'-Fluoro-3'-deoxyadenosine.
Caption: Synthetic workflow for 3'-Fluoro-3'-deoxyadenosine.
Mechanism of Action
As a nucleoside analog, 3'-Fluoro-3'-deoxyadenosine exerts its biological effects primarily by interfering with nucleic acid synthesis.[7] Once inside the cell, it is believed to be phosphorylated to its triphosphate form by host cell kinases. This triphosphate analog can then be incorporated into growing viral RNA or DNA chains by viral polymerases. The absence of a 3'-hydroxyl group, replaced by the fluorine atom, prevents the formation of the subsequent phosphodiester bond, leading to chain termination and inhibition of viral replication.[4]
Caption: Intracellular activation and mechanism of action.
Biological Activity
3'-Fluoro-3'-deoxyadenosine exhibits a broad spectrum of antiviral activity against both RNA and DNA viruses.[10] It has shown particular potency against flaviviruses.[11][12] Additionally, it possesses antitumor properties.[7]
Table 2: In Vitro Antiviral Activity of 3'-Fluoro-3'-deoxyadenosine
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Source(s) |
| Tick-borne Encephalitis Virus (TBEV) - Hypr strain | PS | 2.2 ± 0.6 | > 25 | > 11.4 | [11] |
| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl strain | PS | 1.6 ± 0.3 | > 25 | > 15.6 | [11] |
| Tick-borne Encephalitis Virus (TBEV) - Hypr strain | HBCA | 3.1 ± 1.1 | > 25 | > 8.1 | [11] |
| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl strain | HBCA | 4.5 ± 1.5 | > 25 | > 5.6 | [11] |
| Zika Virus (ZIKV) - MR-766 strain | PS | 1.1 ± 0.1 | > 25 | > 22.7 | [11] |
| Zika Virus (ZIKV) - Paraiba_01 strain | PS | 1.2 ± 0.2 | > 25 | > 20.8 | [11] |
| Zika Virus (ZIKV) - MR-766 strain | HBCA | 4.7 ± 1.3 | > 25 | > 5.3 | [11] |
| Zika Virus (ZIKV) - Paraiba_01 strain | HBCA | 4.5 ± 1.4 | > 25 | > 5.6 | [11] |
| West Nile Virus (WNV) - Eg-101 strain | PS | 3.7 ± 1.2 | > 25 | > 6.8 | [11] |
| West Nile Virus (WNV) - 13-104 strain | PS | 4.7 ± 1.5 | > 25 | > 5.3 | [11] |
| West Nile Virus (WNV) - Eg-101 strain | HBCA | 4.3 ± 0.3 | > 25 | > 5.8 | [11] |
| West Nile Virus (WNV) - 13-104 strain | HBCA | 4.3 ± 0.6 | > 25 | > 5.8 | [11] |
PS: Porcine kidney stable cells; HBCA: Human brain capillary endothelial cells
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The antiviral activity of 3'-Fluoro-3'-deoxyadenosine is commonly determined using a plaque reduction assay.[12]
-
Cell Seeding: Plate susceptible cells (e.g., PS or HBCA cells) in multi-well plates and grow to confluence.
-
Compound Treatment: Pre-treat the cells with various concentrations of 3'-Fluoro-3'-deoxyadenosine for a specified period (e.g., 24 hours).
-
Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).
-
Incubation: After a short adsorption period, remove the virus inoculum and overlay the cells with a medium containing the compound and a solidifying agent (e.g., carboxymethyl cellulose).
-
Plaque Visualization: Incubate the plates for several days to allow for plaque formation. Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by determining the compound concentration that reduces the number of plaques by 50% compared to untreated controls.
Caption: Workflow for the plaque reduction assay.
In Vivo Activity
In vivo studies in mouse models have demonstrated the efficacy of 3'-Fluoro-3'-deoxyadenosine against flavivirus infections.[11] For instance, in a lethal West Nile Virus infection model, treatment with 3'-Fluoro-3'-deoxyadenosine significantly increased survival rates.[11]
Experimental Protocol: In Vivo Antiviral Efficacy in a Mouse Model
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Infection: Infect the mice with a lethal dose of the virus (e.g., WNV).
-
Treatment: Administer 3'-Fluoro-3'-deoxyadenosine or a vehicle control (e.g., phosphate-buffered saline) via a specified route (e.g., intraperitoneally) at a defined dose and schedule.
-
Monitoring: Monitor the mice daily for survival, weight loss, and clinical signs of disease.
-
Data Analysis: Compare the survival curves and other relevant parameters between the treated and control groups.
Cytotoxicity
3'-Fluoro-3'-deoxyadenosine has shown low cytotoxicity at its effective antiviral concentrations.[1][12] However, at higher concentrations (>12.5 µM), it can exhibit cytostatic effects, leading to the suppression of cell proliferation.[1][12]
Experimental Protocol: Cytotoxicity Assay (Lactate Dehydrogenase Release)
-
Cell Treatment: Treat cells with a range of concentrations of 3'-Fluoro-3'-deoxyadenosine for a specified duration.
-
LDH Measurement: Measure the amount of lactate dehydrogenase (LDH) released into the cell culture medium, which is an indicator of cell membrane damage.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that causes 50% cell death.
Conclusion
3'-Fluoro-3'-deoxyadenosine is a promising nucleoside analog with potent and broad-spectrum antiviral activity. Its mechanism of action, involving the termination of viral nucleic acid synthesis, makes it an attractive candidate for further drug development. The favorable in vitro and in vivo efficacy, coupled with a manageable cytotoxicity profile, underscores its potential as a therapeutic agent for various viral infections. Further research is warranted to fully elucidate its clinical potential and to optimize its therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. 3'-Fluoro-3'-deoxyadenosine | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 3'-Deoxy-3'-fluoroadenosine | 75059-22-2 | ND15616 [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. 3'-Deoxy-3'-fluoroadenosine - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
